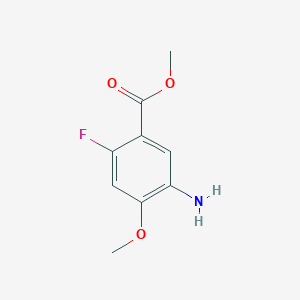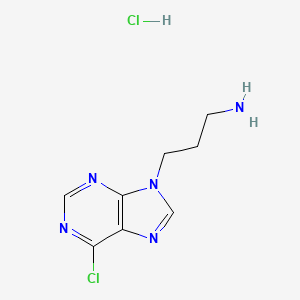
3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride
Vue d'ensemble
Description
3-(6-Chloro-9H-purin-9-yl)propan-1-amine hydrochloride, also known as 6-chloropurine, is an organic compound that is widely used in scientific research. It is a purine derivative with the molecular formula C5H6ClN5·HCl and a molecular weight of 186.59 g/mol. 6-chloropurine is a white to off-white crystalline powder that is insoluble in water and soluble in ethanol, methanol, and dimethyl sulfoxide. 6-chloropurine has a variety of applications in the fields of biochemistry and physiology due to its unique chemical and physical properties.
Applications De Recherche Scientifique
Synthesis of Nucleotide Analogs
This compound is a key intermediate in the synthesis of nucleotide analogs, which are crucial in the development of antiviral and anticancer drugs. For instance, the synthesis of base substituted 2-hydroxy-3-(purin-9-yl)-propanoic acids involves alkylation of 6-chloropurine, showing its versatility in creating bioactive molecules with potential therapeutic applications (Doláková, Masojídková, & Holý, 2003).
Organic Synthesis and Process Development
The compound plays a significant role in the process development of pharmaceuticals, exemplified by the large-scale preparation of N-benzylated chloropurine derivatives. This showcases its importance in the efficient and scalable synthesis of compounds for drug development and manufacturing (Shi et al., 2015).
Antimicrobial and Antioxidant Properties
Research into phosphonamidate derivatives of 6-chloropurine reveals potential antimicrobial and antioxidant applications. This underscores the compound's role in the development of new treatments for bacterial infections and oxidative stress-related conditions (Subramanyam et al., 2014).
Molecular and Crystal Structure Studies
The compound has also been used in studies focused on understanding molecular and crystal structures. For instance, research on hydrogen-bonding networks of purine derivatives and their applications in guest intercalation provides insights into the design of novel materials and molecular recognition systems (Jang et al., 2016).
Novel Syntheses Techniques
Novel synthetic techniques involving the compound have been developed, such as the efficient synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, demonstrating its utility in creating new molecules with potential pharmaceutical applications (Boggs et al., 2007).
Propriétés
IUPAC Name |
3-(6-chloropurin-9-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-7-6-8(12-4-11-7)14(5-13-6)3-1-2-10;/h4-5H,1-3,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXUAESBXZIWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate](/img/structure/B1432705.png)
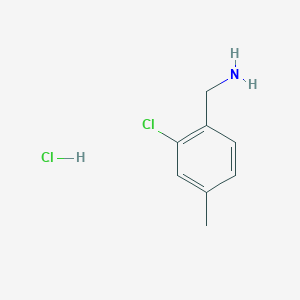
![3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1432707.png)
![2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1432709.png)
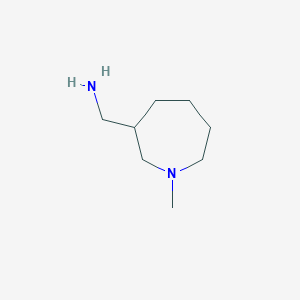
![[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1432713.png)
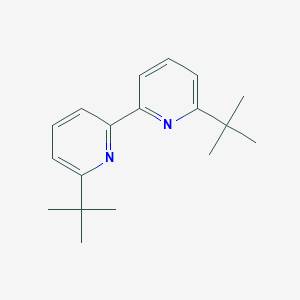
![8-Nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B1432717.png)



![9,9-Difluoro-3-azaspiro[5.5]undecane](/img/structure/B1432723.png)
